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JNJ-28312141 selectivity against other receptor tyrosine kinases

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Compound of Interest

Compound Name: JNJ-28312141

Cat. No.: B608210

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JNJ-28312141 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the receptor tyrosine kinase inhibitor, **JNJ-28312141**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of JNJ-28312141?

A1: **JNJ-28312141** is a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] It also demonstrates inhibitory activity against the FMS-related receptor tyrosine kinase-3 (FLT3).[2][3] The inhibitor shows a narrow kinase selectivity profile. In a panel of 115 kinases, 98 were not significantly inhibited at a concentration of 1 µmol/L.[4]

Quantitative Selectivity Data

Q2: What are the specific IC50 values of **JNJ-28312141** against various receptor tyrosine kinases?

A2: The inhibitory activity of **JNJ-28312141** has been quantified against several kinases. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized in the table below.



Kinase Target	IC50 (μmol/L)	Reference
CSF-1R	0.00069	
KIT	0.005	
AXL	0.012	
TRKA	0.015	
FLT3	0.030	
LCK	0.088	

Table 1: In vitro kinase inhibitory activity of **JNJ-28312141** against a selection of receptor tyrosine kinases.

In cellular assays, **JNJ-28312141** inhibited CSF-1-induced CSF-1R phosphorylation with an IC50 of 0.005 μ mol/L.[4] It also inhibited the proliferation of various cell lines dependent on these kinases, including:

- CSF-1-dependent mouse macrophages: IC50 of 0.003 μmol/L[4]
- ITD-FLT3–dependent MV-4-11 cells: IC50 of 0.021 μmol/L[4]
- KIT-dependent Mo7e cells: IC50 of 0.041 μmol/L[4]
- TRKA-dependent TF-1 cells: IC50 of 0.15 μmol/L[4]

Experimental Protocols & Troubleshooting

Q3: How is an in vitro kinase assay to determine the IC50 of **JNJ-28312141** typically performed?

A3: A common method to determine the in vitro potency of a kinase inhibitor like **JNJ-28312141** is a biochemical kinase assay, often using a fluorescence-based or radiometric readout. Below is a generalized protocol.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the target kinase. The inhibitor's ability to block this reaction is quantified.



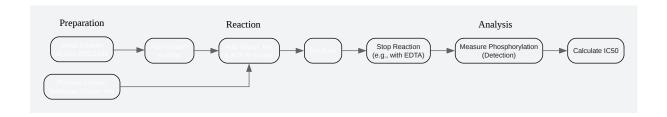
Materials:

- Recombinant target kinase (e.g., CSF-1R)
- Kinase substrate (e.g., a synthetic peptide)
- ATP (often radiolabeled, e.g., $[y-^{33}P]$ ATP, or used in a system with a fluorescent readout)
- JNJ-28312141 (serially diluted)
- Kinase reaction buffer
- Assay plates (e.g., 96-well or 384-well)
- Detection reagents (e.g., scintillation fluid or fluorescence detection reagents)

Generalized Protocol:

- Prepare Reagents: Serially dilute JNJ-28312141 in DMSO and then in kinase reaction buffer
 to achieve a range of final assay concentrations. Prepare a master mix containing the
 kinase, substrate, and buffer.
- Initiate Reaction: Add the **JNJ-28312141** dilutions to the assay plate wells. To start the kinase reaction, add the master mix and then ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
- Stop Reaction: Terminate the reaction, often by adding a stop solution (e.g., EDTA).
- Detection: Measure the amount of substrate phosphorylation. For radiometric assays, this
 involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For
 fluorescence-based assays (like TR-FRET), a specific antibody that recognizes the
 phosphorylated substrate is added, and the resulting signal is measured.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the JNJ-28312141 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.





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Fig 1. Generalized workflow for an in vitro kinase inhibition assay.

Q4: What could be the cause of inconsistent IC50 values in my experiments?

A4: Inconsistent IC50 values can arise from several factors. Here is a troubleshooting guide:



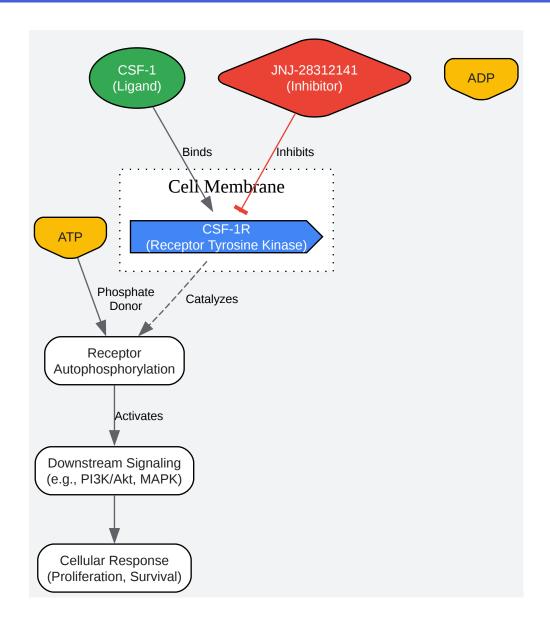
Issue	Potential Cause	Recommended Solution
High Variability Between Replicates	Pipetting errors, especially with small volumes of DMSO-dissolved inhibitor.	Use calibrated pipettes. Prepare intermediate dilutions to avoid handling very small volumes. Ensure thorough mixing at each step.
IC50 Value is Higher than Expected	Substrate or ATP concentration is too high, leading to competitive inhibition. Inactive enzyme.	Determine the Michaelis- Menten constant (Km) for ATP and use a concentration at or below the Km. Verify enzyme activity with a positive control.
IC50 Value is Lower than Expected	Enzyme concentration is too low. Incorrect buffer conditions (pH, salt concentration).	Optimize enzyme concentration to ensure the reaction is in the linear range. Verify that the buffer composition is optimal for the specific kinase.
No Inhibition Observed	JNJ-28312141 degradation or precipitation.	Ensure proper storage of the compound (-20°C, dry, dark). Check for solubility issues in the final assay buffer; DMSO concentration should typically be <1%.

Signaling Pathway and Mechanism of Action

Q5: How does **JNJ-28312141** inhibit CSF-1R signaling?

A5: **JNJ-28312141** acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of CSF-1R. This prevents the binding of ATP and subsequent autophosphorylation of the receptor, which is a critical step for activating downstream signaling pathways. By blocking CSF-1R phosphorylation, **JNJ-28312141** effectively shuts down signals that promote the proliferation, differentiation, and survival of macrophages and osteoclasts.[4]





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Fig 2. Inhibition of CSF-1R signaling by JNJ-28312141.

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